molecular formula C16H13ClN2O5 B5601558 methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5601558
M. Wt: 348.74 g/mol
InChI Key: NWWGMMIAMJQNSN-UHFFFAOYSA-N
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Description

Introduction Methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate is a chemical compound with specific characteristics and applications. It is part of a broader class of compounds that are often studied for their molecular structure and chemical properties.

Synthesis Analysis

  • The synthesis of related compounds often involves complex chemical reactions. For instance, the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate in dimethylformamide results in {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates, which are further processed to form various derivatives (Kolyamshin et al., 2021).

Molecular Structure Analysis

  • The molecular structure of similar compounds can be complex. For instance, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into complex sheets by a combination of hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

  • Compounds like this compound often exhibit polarized molecular-electronic structures and are linked into chains or sheets through various hydrogen bonds, demonstrating their complex chemical behavior and interactions (Portilla et al., 2007).

Physical Properties Analysis

  • The physical properties of these compounds depend on their molecular structure and bonding. For example, the crystallization and structural characteristics are often determined using techniques like X-ray diffraction (Thimmegowda et al., 2008).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are influenced by the molecular structure. For instance, the presence of nitro groups and other substituents can significantly impact the chemical behavior of these compounds (Um et al., 2005).

properties

IUPAC Name

methyl 3-[(3-chloro-2-methylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-9-13(17)4-3-5-14(9)18-15(20)10-6-11(16(21)24-2)8-12(7-10)19(22)23/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWGMMIAMJQNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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